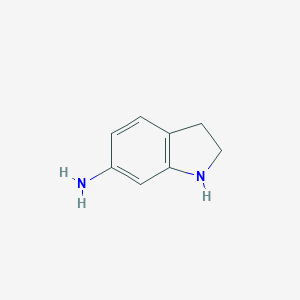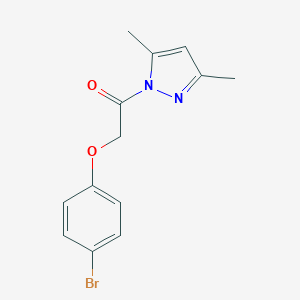
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone, also known as BDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a pesticide. In materials science, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its potential use as a building block for the synthesis of new materials with desirable properties.
Mechanism of Action
The exact mechanism of action of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone can reduce inflammation and pain in animal models. It has also been shown to have antifungal and antibacterial properties. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone. One area of interest is the development of new pain medications based on 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone. Another area of interest is the use of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone as a pesticide in agriculture. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone, as well as its potential applications in materials science.
Synthesis Methods
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone can be synthesized through a two-step process. First, 4-bromophenol is reacted with potassium carbonate in dimethylformamide to form potassium 4-bromophenoxide. This is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid chloride in the presence of triethylamine to form 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone.
properties
CAS RN |
6047-27-4 |
|---|---|
Product Name |
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3 |
InChI Key |
VBJUOYHVGKACGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)

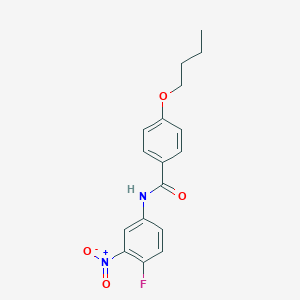
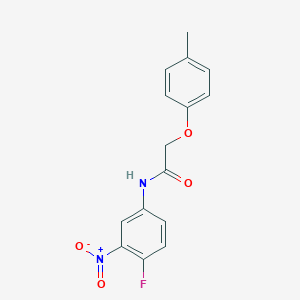
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
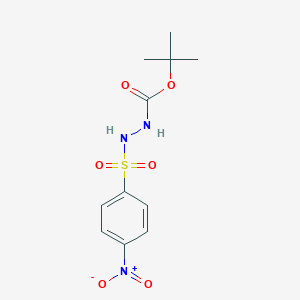
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
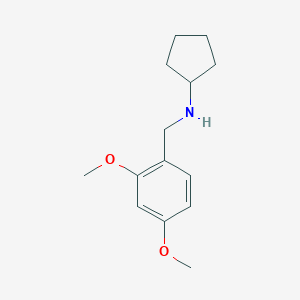
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
